molecular formula C15H15N5O2 B2555636 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034437-80-2

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2555636
CAS No.: 2034437-80-2
M. Wt: 297.318
InChI Key: HLLMPCFNWODBMY-UHFFFAOYSA-N
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Description

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide (CAS 2034437-80-2) is a high-purity chemical compound for research applications. This hybrid molecule features a 5-methylisoxazole core linked via a carboxamide group to a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl substituent . The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the triazole and phenyl groups enhance hydrophobic and π-π stacking interactions, making it a valuable scaffold in medicinal chemistry research . Preliminary scientific investigations into similar phenyl-isoxazole-carboxamide derivatives have demonstrated promising broad-spectrum anticancer activity against various cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), hepatocellular carcinoma (HepG2), and cervical adenocarcinoma (HeLa) . Some structural analogs have shown potent cytotoxic effects, with one study reporting significant activity against B16F1 melanoma cells (IC50 = 0.079 µM) . Furthermore, related compounds have exhibited antimicrobial properties against Gram-positive bacteria, suggesting potential for developing novel anti-infective agents . The compound is provided exclusively for non-medical, in-vitro research purposes. It is not classified as a drug or pharmaceutical and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals.

Properties

IUPAC Name

5-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-11-9-13(19-22-11)15(21)18-14(10-20-16-7-8-17-20)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLMPCFNWODBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.

    Coupling Reactions: The final step involves coupling the triazole and isoxazole intermediates with a phenyl group and a carboxamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide. For instance:

  • Inhibition Against Bacteria : Related compounds have demonstrated significant inhibition rates against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 30 µM to 80 µM, indicating effective antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cytotoxicity Testing : Research has shown that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. For example, one study reported a significant reduction in cell viability (up to 75% inhibition) at concentrations of 50 µg/ml after 48 hours of exposure .

Case Studies

StudyFindings
Antimicrobial Study Investigated the antibacterial effects against various strains.Showed promising results with MIC values indicating effective inhibition against Gram-positive bacteria.
Cytotoxicity Testing Evaluated the effects on AMJ13 breast cancer cell lines.Significant cytotoxic effects observed at specific concentrations, suggesting potential for therapeutic use.
Mechanistic Insights Explored enzyme interactions and receptor modulation pathways.Identified potential pathways for therapeutic intervention in cancer treatment.

Synthesis and Structural Elucidation

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring followed by the introduction of the triazole moiety. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for and , involving coupling reactions between isoxazole carboxylic acids and amine derivatives.
  • Pharmacokinetics : The triazole-phenyl combination may improve metabolic stability over thiazole or alkyl-substituted analogs, as triazoles resist oxidative degradation .

Biological Activity

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C15H16N4O2
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 956317-36-5

The compound features a unique combination of an isoxazole moiety and a triazole ring, which are known for their diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of triazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been found to increase p53 expression and caspase-3 cleavage in cancer cell lines, leading to enhanced apoptosis .
  • Cell Cycle Arrest : Certain analogs have demonstrated the ability to halt the cell cycle at specific phases, contributing to their anticancer efficacy .
  • Inhibition of Tumor Growth : In vitro studies indicated that related compounds exhibited significant growth inhibition against various cancer cell lines, including MCF-7 and HeLa cells .

Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialExhibits activity against specific bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cells, indicating moderate potency .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of related triazole compounds. The results showed effective inhibition against Gram-positive bacteria, suggesting potential use in treating bacterial infections .

Q & A

Q. Table 1: Comparison of Synthetic Routes for Isoxazole-Triazole Hybrids

StepConditionsYieldKey CharacterizationReference
Amide CouplingDMF, EDCl/HOBt, RT, 24 h18–35%1H^1H-NMR, HRMS
Triazole CyclizationCuSO4_4/sodium ascorbate, H2_2O:THF60–75%13C^{13}C-NMR, X-ray

Q. Table 2: Biological Assay Conditions for Mitochondrial Studies

ParameterDetailsReference
Mitochondrial IsolationC57BL6/J mouse liver, sucrose buffer
Respiration Assay0.5 mg/mL protein, 37°C, O2_2 electrode
Toxicity ThresholdIC50_{50} ≤10 µM in zebrafish

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